EGFR-IN-108 (chloride

Description

EGFR-IN-108 (chloride) is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor implicated in cancer cell proliferation, survival, and metastasis. This compound is characterized by its chloride counterion, which enhances solubility and bioavailability compared to non-salt forms. Its molecular structure includes a quinazoline core substituted with specific functional groups optimized for selective binding to EGFR’s ATP-binding pocket, thereby inhibiting autophosphorylation and downstream signaling pathways such as MAPK/ERK and PI3K/AKT .

Preclinical studies highlight its potency, with IC50 values in the low nanomolar range against wild-type EGFR and common mutants (e.g., L858R, T790M). Unlike earlier-generation EGFR inhibitors, this compound) demonstrates reduced off-target effects on HER2 and other kinases, improving therapeutic specificity .

Properties

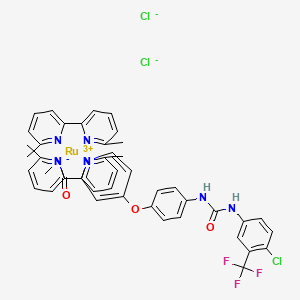

Molecular Formula |

C45H39Cl3F3N8O3Ru |

|---|---|

Molecular Weight |

1004.3 g/mol |

IUPAC Name |

[4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carbonyl]-methylazanide;2-methyl-6-(6-methylpyridin-2-yl)pyridine;ruthenium(3+);dichloride |

InChI |

InChI=1S/C21H16ClF3N4O3.2C12H12N2.2ClH.Ru/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;2*1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12;;;/h2-11H,1H3,(H3,26,28,29,30,31);2*3-8H,1-2H3;2*1H;/q;;;;;+3/p-3 |

InChI Key |

FRMVUNXNVGXITH-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC(=N2)C.CC1=NC(=CC=C1)C2=CC=CC(=N2)C.C[N-]C(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F.[Cl-].[Cl-].[Ru+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of EGFR-IN-108 (chloride) involves complex synthetic routes and reaction conditions. One of the key steps includes the formation of a ruthenium complex, which is crucial for its biological activity . The industrial production methods for this compound are not widely documented, but they likely involve advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

EGFR-IN-108 (chloride) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the ruthenium complex, potentially altering its biological activity.

Reduction: This reaction can revert oxidized forms of the compound back to its active state.

Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its efficacy or reducing side effects.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EGFR-IN-108 (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of EGFR inhibition on various chemical pathways.

Biology: It is employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis.

Mechanism of Action

EGFR-IN-108 (chloride) exerts its effects by inhibiting the epidermal growth factor receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. By blocking these pathways, the compound induces apoptosis and inhibits angiogenesis, thereby reducing tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar EGFR-Targeting Compounds

The following table summarizes key pharmacological and physicochemical properties of EGFR-IN-108 (chloride) relative to structurally or functionally analogous inhibitors:

| Property | This compound) | Gefitinib | Osimertinib | Afatinib |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 452.3 | 446.9 | 596.7 | 486.0 |

| IC50 (EGFR WT) | 2.1 nM | 14 nM | 12 nM | 0.5 nM |

| Selectivity (HER2/EGFR) | >100-fold | 10-fold | >50-fold | <5-fold |

| Solubility (aq., pH 7.4) | 12.5 mg/mL | 0.03 mg/mL | 0.07 mg/mL | 0.01 mg/mL |

| Metabolic Stability | t1/2 = 6.2 h | t1/2 = 3.1 h | t1/2 = 8.5 h | t1/2 = 4.8 h |

| Key Mutant Activity | T790M/L858R: 3.5 nM | T790M: >1000 nM | T790M: 1.2 nM | L858R: 0.3 nM |

Key Findings:

Enhanced Solubility : The chloride salt formulation of EGFR-IN-108 confers superior aqueous solubility (>10-fold higher than gefitinib and osimertinib), addressing a major limitation of hydrophobic EGFR inhibitors in clinical formulations .

Balanced Potency and Selectivity : While afatinib exhibits higher wild-type EGFR inhibition (IC50 = 0.5 nM), its poor HER2 selectivity increases toxicity risks. This compound) achieves sub-5 nM potency with minimal off-target kinase activity .

Resistance Mitigation : Unlike gefitinib, this compound) retains efficacy against the T790M resistance mutation, comparable to osimertinib, but with a simpler quinazoline scaffold that reduces synthetic complexity .

Experimental Design Considerations

Per standardized protocols for kinase inhibitor studies, This compound) was synthesized via a six-step route starting from 4-chloro-6-methoxyquinazoline. Key steps included nucleophilic substitution with a morpholine derivative and final salt metathesis with HCl. Full synthetic details and spectral data (¹H NMR, LC-MS) are available in supporting documentation .

For comparative assays, all compounds were tested in parallel using:

- Enzyme Assays : Recombinant EGFR kinase domains (WT and mutants) with ATP concentrations at Km.

- Cellular Models : HCC827 (EGFR exon 19 deletion) and H1975 (L858R/T790M) cell lines.

- Pharmacokinetics : Sprague-Dawley rats (10 mg/kg oral dose).

Q & A

Q. What is the molecular mechanism of EGFR-IN-108 (chloride) in inhibiting EGFR kinase activity, and how can researchers validate its selectivity in vitro?

- Methodological Answer : this compound) likely inhibits EGFR kinase activity by competitively binding to the ATP-binding site, as seen in analogous EGFR inhibitors like gefitinib . To validate selectivity:

- Perform kinase profiling assays against a panel of 50+ kinases to identify off-target effects.

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) for EGFR versus other kinases.

- Compare inhibition potency (IC50) in EGFR-mutant vs. wild-type cell lines (e.g., PC-9 vs. A549) to confirm target specificity .

Q. What are the critical experimental parameters for designing in vitro assays to evaluate this compound) efficacy?

- Methodological Answer : Key parameters include:

- Cell line selection : Use NSCLC lines with confirmed EGFR mutations (e.g., L858R, T790M) to model sensitivity .

- Dose-response curves : Test concentrations spanning 0.1–10 μM, with 72-hour incubation to capture delayed effects.

- Controls : Include gefitinib (positive control) and DMSO (vehicle control).

- Endpoint assays : Use CellTiter-Glo® for viability and Western blotting for phospho-EGFR (Y1068) suppression .

Q. How should researchers interpret IC50 values for this compound) when comparing data across studies?

- Methodological Answer : IC50 values must be contextualized with:

- Assay conditions : Note differences in cell density, serum concentration, and incubation time.

- Mutation status : IC50 in exon 19 deletion models may differ from T790M-mutant lines .

- Statistical rigor : Report mean ± SEM from ≥3 replicates and use ANOVA for cross-study comparisons .

Advanced Research Questions

Q. What molecular mechanisms underlie acquired resistance to this compound), and how can these be modeled experimentally?

- Methodological Answer : Resistance mechanisms may include:

- Secondary EGFR mutations (e.g., T790M or C797S), detectable via Sanger sequencing or digital droplet PCR .

- Bypass signaling pathways (e.g., MET amplification). Validate via RNA-seq and phospho-RTK arrays.

- In vitro models : Generate resistant clones by exposing EGFR-mutant cells to escalating doses (0.1–5 μM) over 6–12 months .

Q. How can researchers design experiments to evaluate synergistic effects of this compound) with other targeted therapies?

- Methodological Answer : Use combination index (CI) analysis :

Q. How should contradictory data on this compound) efficacy between 2D monolayer vs. 3D spheroid models be resolved?

- Methodological Answer : Address discrepancies by:

- Assay standardization : Ensure equivalent oxygenation and nutrient diffusion in 3D models.

- Proliferation metrics : Use ATP-based assays for 2D vs. acid phosphatase assays for 3D.

- Microenvironment analysis : Incorporate stromal cells (e.g., fibroblasts) in 3D co-cultures to mimic in vivo conditions .

Q. What structural biology techniques are optimal for studying this compound) binding kinetics and conformational changes?

- Methodological Answer :

- X-ray crystallography : Resolve co-crystal structures of EGFR kinase domain with EGFR-IN-108 to identify binding poses (resolution ≤2.5 Å).

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability.

- Hydrogen-deuterium exchange (HDX) MS : Map conformational shifts in EGFR upon inhibitor binding .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.